molecular formula C5H4BF3O3 B12944352 (4-(Trifluoromethyl)furan-2-yl)boronic acid

(4-(Trifluoromethyl)furan-2-yl)boronic acid

Cat. No.: B12944352
M. Wt: 179.89 g/mol
InChI Key: CYUKEHLYIZCJFA-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF3O3. This compound is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further bonded to a boronic acid group. It is a valuable reagent in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)furan-2-yl)boronic acid typically involves the introduction of a trifluoromethyl group to a furan ring followed by the formation of the boronic acid group. One common method involves the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions. The resulting trifluoromethylated furan is then subjected to borylation using boron reagents like bis(pinacolato)diboron under palladium catalysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)furan-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the trifluoromethylated furan moiety to various substrates. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Trifluoromethyl)furan-2-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Biological Activity

(4-(Trifluoromethyl)furan-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Boronic acids have been shown to interact with various biological pathways. The specific mechanisms associated with this compound include:

  • Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with active site residues.
  • Antitumor Activity : Some studies suggest that compounds containing furan and boronic acid moieties exhibit significant antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)0.56Induction of apoptosis via caspase activation
HL-60 (Leukemia)1.0Inhibition of tubulin polymerization
MV4–11 (Leukemia)< 1Induces cell cycle arrest

Case Studies

  • Antitumor Activity in Leukemia Models : A study conducted on the MV4–11 leukemia cell line demonstrated that this compound significantly inhibited cell proliferation, with an IC50 value below 1 µM. The compound was shown to induce apoptosis through caspase activation, highlighting its potential as an antileukemic agent .
  • Mechanistic Insights : Molecular docking studies have revealed that this compound interacts favorably with the α/β tubulin interface, suggesting a mechanism similar to that of known microtubule inhibitors like colchicine . These interactions are critical for understanding how this compound may disrupt mitotic processes in cancer cells.
  • Potential for Drug Development : Research indicates that derivatives of boronic acids, including those with furan rings, are promising candidates for developing new therapeutics targeting various cancers, particularly due to their unique mechanisms involving enzyme inhibition and apoptosis induction .

Properties

Molecular Formula

C5H4BF3O3

Molecular Weight

179.89 g/mol

IUPAC Name

[4-(trifluoromethyl)furan-2-yl]boronic acid

InChI

InChI=1S/C5H4BF3O3/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H

InChI Key

CYUKEHLYIZCJFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C(F)(F)F)(O)O

Origin of Product

United States

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